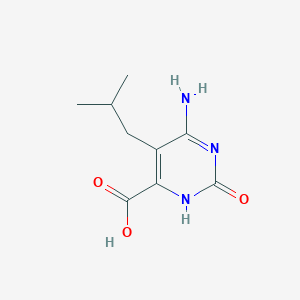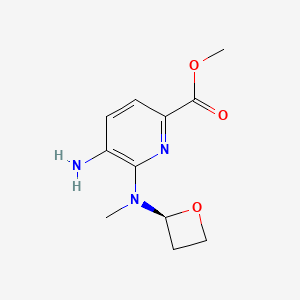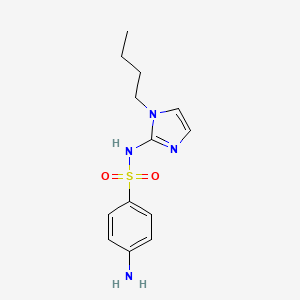![molecular formula C20H17N3O3S B12931827 Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]- CAS No. 60796-85-2](/img/structure/B12931827.png)
Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide typically involves the reaction of 2-methoxyacridine with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in inhibiting specific enzymes and pathways related to disease processes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase IX, which plays a role in tumor cell metabolism and pH regulation. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and interfere with their growth .
Comparaison Avec Des Composés Similaires
2-Methoxyacridine: Shares the acridine core structure but lacks the sulfonamide group.
4-Aminobenzenesulfonamide: Contains the sulfonamide group but lacks the acridine moiety.
Uniqueness: 4-((2-Methoxyacridin-9-yl)amino)benzenesulfonamide is unique due to its combined acridine and sulfonamide structures, which confer distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
60796-85-2 |
|---|---|
Formule moléculaire |
C20H17N3O3S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
4-[(2-methoxyacridin-9-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C20H17N3O3S/c1-26-14-8-11-19-17(12-14)20(16-4-2-3-5-18(16)23-19)22-13-6-9-15(10-7-13)27(21,24)25/h2-12H,1H3,(H,22,23)(H2,21,24,25) |
Clé InChI |
KYKYXSFPFKSYBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)

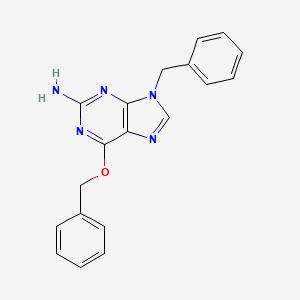
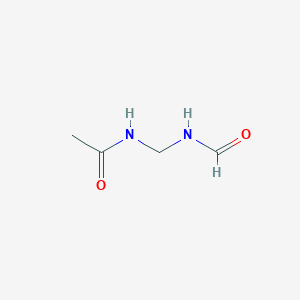
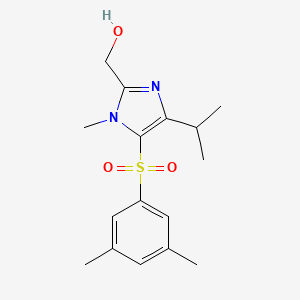


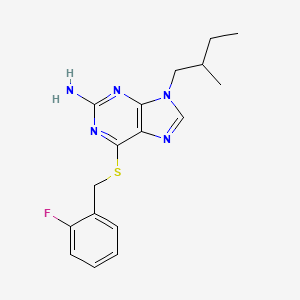
![4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B12931791.png)
